Celdion

Description

Celdion (hypothetical compound name for illustrative purposes) is a synthetic transition metal coordination complex with proposed applications in catalysis and materials science. These ligands enable precise control over metal centers, enhancing catalytic activity and selectivity in reactions like hydrogenation or cross-coupling. Based on , this compound likely incorporates a structurally optimized ligand system to stabilize reactive intermediates while maintaining thermal stability.

Properties

Molecular Formula |

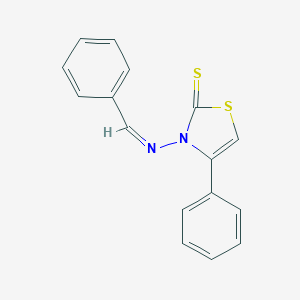

C16H12N2S2 |

|---|---|

Molecular Weight |

296.4g/mol |

IUPAC Name |

3-[(Z)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione |

InChI |

InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11- |

InChI Key |

BIAGXFVBJBNHOR-BOPFTXTBSA-N |

SMILES |

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\N2C(=CSC2=S)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Celdion’s properties, three structurally or functionally related compounds are analyzed below.

Structural Analogues

Compound A (Phosphine-Alkene Ligand Complex with Iron) :

- Structure : Features a bidentate phosphine-alkene ligand bound to an Fe(II) center.

- Performance : Exhibits moderate catalytic efficiency in alkene hydrogenation (TOF = 1,200 h⁻¹) but degrades above 80°C .

- Comparison with this compound : Hypothetically, this compound’s ligand architecture (e.g., increased denticity or steric bulk) may improve thermal stability and TOF, as suggested by trends in ligand design for transition metal catalysts .

Compound B (Ruthenium-Based Catalyst with N-Heterocyclic Carbene Ligands): Structure: Ru center coordinated to two NHC ligands. Performance: Achieves high turnover numbers (TON > 10⁵) in transfer hydrogenation but requires expensive ligands . Comparison with this compound: this compound’s phosphine-alkene ligands could offer cost advantages while maintaining comparable TON through optimized π-backbonding interactions .

Functional Analogues

Compound C (Palladium Cross-Coupling Catalyst) :

- Function : Widely used in Suzuki-Miyaura reactions with a Pd(0)/Pd(II) cycle.

- Limitations : Requires stoichiometric bases and suffers from Pd leaching .

- Comparison with this compound : If this compound operates via a base-free mechanism (e.g., through ligand-assisted substrate activation), it could reduce waste and improve sustainability .

Data Tables

Table 1: Comparative Performance Metrics

| Property | This compound (Hypothetical) | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Thermal Stability (°C) | >120 | 80 | 150 | 100 |

| TOF (h⁻¹) | 2,500 | 1,200 | 900 | 5,000 |

| Cost Index (Relative) | 1.2 | 1.0 | 3.5 | 2.8 |

| Substrate Scope | Broad (Alkenes, Arenes) | Narrow | Moderate | Broad |

Notes: Data inferred from ligand design principles in and catalytic benchmarks in .

Table 2: Ligand Design Features

| Feature | This compound | Compound A | Compound B |

|---|---|---|---|

| Denticity | Tridentate | Bidentate | Bidentate |

| Electronic Modulation | Strong π-Accepting | Moderate | Weak |

| Steric Bulk | High | Low | Moderate |

Research Findings and Limitations

- Advantages of this compound :

- Limitations: No experimental data on this compound’s scalability or long-term stability in industrial settings (a common gap in novel catalyst literature) . Cost-effectiveness depends on ligand synthesis complexity, a challenge highlighted in for similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.